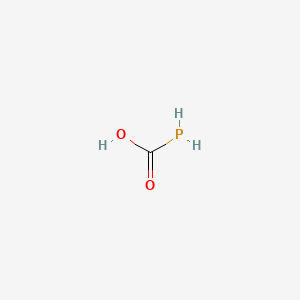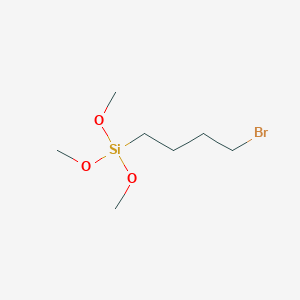
Phosphancarbonsäure
Übersicht
Beschreibung
Phosphanecarboxylic acid is an organophosphorus compound characterized by the presence of both a phosphane (PH) group and a carboxylic acid (COOH) group. This unique combination of functional groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of chemistry and industry.
Wissenschaftliche Forschungsanwendungen
Phosphanecarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential role in biological systems and as a bioisosteric group in drug design.
Medicine: Phosphanecarboxylic acid derivatives are explored for their therapeutic potential, particularly as enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and ligands for various industrial processes.
Wirkmechanismus
PCA primarily inhibits osteoclastic bone resorption by disrupting osteoclast function. It interferes with the ruffled border formation, proton production, and adherence of osteoclasts to the bone surface. Additionally, PCA promotes osteoclast apoptosis. While it also affects osteoblasts, its primary action is antiresorptive .
Physical and Chemical Properties Analysis
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphanecarboxylic acid can be synthesized through several methods, including:
Hydrolysis of Phosphinates: One common method involves the hydrolysis of phosphinate esters under acidic or basic conditions to yield phosphanecarboxylic acid.
Carboxylation of Phosphanes: Another approach is the carboxylation of phosphanes using carbon dioxide in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of phosphanecarboxylic acid typically involves large-scale hydrolysis of phosphinate esters, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert phosphanecarboxylic acid to phosphane derivatives.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alcohols and amines are used in the presence of catalysts or activating agents.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphane derivatives.
Substitution: Esters and amides of phosphanecarboxylic acid.
Vergleich Mit ähnlichen Verbindungen
Phosphanecarboxylic acid can be compared with other similar compounds, such as:
Phosphonic Acid: Unlike phosphanecarboxylic acid, phosphonic acid lacks the carboxylic acid group, which affects its reactivity and applications.
Phosphinic Acid: This compound has a similar structure but differs in the oxidation state of the phosphorus atom.
Carboxylic Acids: While carboxylic acids share the COOH group, they do not contain phosphorus, making their chemical behavior distinct.
Uniqueness: Phosphanecarboxylic acid’s unique combination of phosphane and carboxylic acid groups allows it to participate in a diverse array of chemical reactions and applications, setting it apart from other related compounds.
Eigenschaften
IUPAC Name |
phosphanylformic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3O2P/c2-1(3)4/h4H2,(H,2,3) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUIIHOXOWVKNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559205 | |
| Record name | Phosphanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.007 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
35% aqueous solution: Light yellow liquid with a mild odor; [BWA Water Additives MSDS] | |
| Record name | 2-Propenoic acid, polymer with sodium phosphinate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10633 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
71050-62-9, 23636-66-0 | |
| Record name | 2-Propenoic acid, polymer with sodium phosphinate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, polymer with sodium phosphinate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1591051.png)

